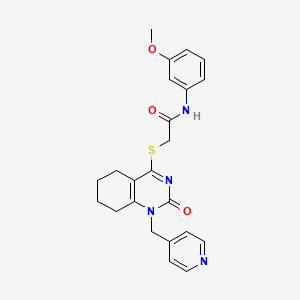
N-(3-methoxyphenyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-methoxyphenyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C23H24N4O3S and its molecular weight is 436.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Insecticidal Activity
Pyridine derivatives, including compounds structurally related to N-(3-methoxyphenyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide, have been studied for their insecticidal properties. One such study found that certain pyridine derivatives exhibited significant insecticidal activity, with one compound showing approximately four times the efficacy of the commercial insecticide acetamiprid (Bakhite, Abd-Ella, El-Sayed, & Abdel-Raheem, 2014).
Anticancer Properties
Research into similar compounds has revealed their potential in cancer treatment. For instance, derivatives of pyridinyl and quinazolinyl have demonstrated promising anticancer effects, particularly in the context of inhibiting specific enzymes or cellular processes related to cancer growth and proliferation (Wang, Mao, Cao, Xie, Xin, Lian, Cao, & Zhang, 2015).
Antibacterial Activity
Some compounds closely related to this compound have been explored for their antibacterial properties. A particular study synthesized a series of related compounds and found them effective against various bacterial strains, highlighting their potential as antibacterial agents (Singh, Kaur, Kumar, Kumar, & Kumar, 2010).
Enzyme Inhibition
The synthesis and study of pyridinyl and quinazolinyl derivatives have also been directed towards their enzyme inhibitory activities. These compounds have been evaluated for their potential in inhibiting enzymes like carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase, which can have various therapeutic applications (Virk, Rehman, Abbasi, Siddiqui, Rashid, Iqbal, Saleem, Ashraf, Shahid, & Shah, 2018).
Metabolism Study
Metabolism studies of compounds structurally similar to this compound have also been conducted. These studies are crucial for understanding the pharmacokinetics of such compounds and their potential as pharmaceutical ingredients (Varynskyi & Kaplaushenko, 2020).
properties
IUPAC Name |
N-(3-methoxyphenyl)-2-[[2-oxo-1-(pyridin-4-ylmethyl)-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3S/c1-30-18-6-4-5-17(13-18)25-21(28)15-31-22-19-7-2-3-8-20(19)27(23(29)26-22)14-16-9-11-24-12-10-16/h4-6,9-13H,2-3,7-8,14-15H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYDAKPBRMGRELV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCCC3)CC4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

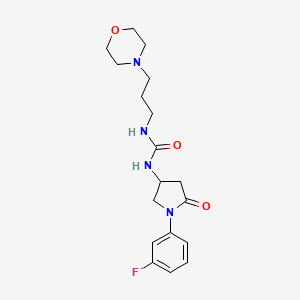



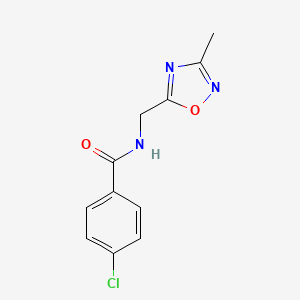
![2-(7-chloro-6-methyl-10-oxo-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-2-yl)-N-(2,4-difluorophenyl)acetamide](/img/structure/B3018309.png)
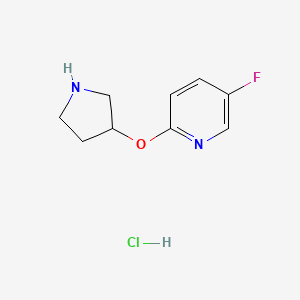

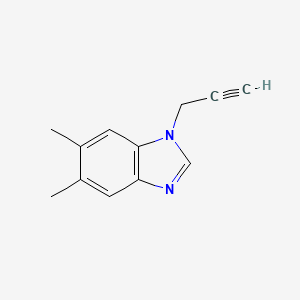
![2-[3-(4-chlorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(4-methylphenyl)acetamide](/img/structure/B3018314.png)
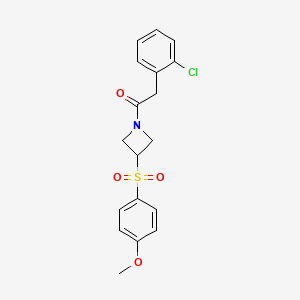
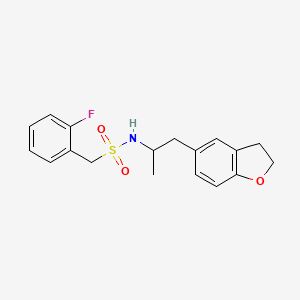
![2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-propylacetamide](/img/structure/B3018322.png)
